molecular formula C9H14N2O2S B185396 4-amino-N-isopropylbenzenesulfonamide CAS No. 53668-35-2

4-amino-N-isopropylbenzenesulfonamide

Cat. No. B185396
CAS RN: 53668-35-2
M. Wt: 214.29 g/mol
InChI Key: QYCULOSSKUXFNP-UHFFFAOYSA-N
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Description

4-amino-N-isopropylbenzenesulfonamide is an organic compound with the molecular formula C9H14N2O2S . It has a molecular weight of 214.29 g/mol . The IUPAC name for this compound is 4-amino-N-propan-2-ylbenzenesulfonamide .


Molecular Structure Analysis

The molecular structure of 4-amino-N-isopropylbenzenesulfonamide consists of a benzene ring substituted with a sulfonamide group and an isopropyl group . The sulfonamide group is linked to the benzene ring via a sulfur atom . The canonical SMILES representation of the molecule is CC©NS(=O)(=O)C1=CC=C(C=C1)N .


Physical And Chemical Properties Analysis

4-amino-N-isopropylbenzenesulfonamide is a solid at room temperature . It has a topological polar surface area of 80.6 Ų and a complexity of 261 . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Conformational Polymorphism in Crystal Structures

4-Amino-N-isopropylbenzenesulfonamide demonstrates significant conformational polymorphism in its crystalline forms. This polymorphism is evident in the different molecular conformations, as measured by torsion angles, across various forms of the compound. Such polymorphic behavior is critical for understanding the crystalline properties and could be significant in the development of advanced materials and pharmaceuticals (Bar & Bernstein, 1985).

Role in Medicinal Chemistry

The sulfonamide group, a key feature in 4-amino-N-isopropylbenzenesulfonamide, plays a vital role in medicinal chemistry. It appears in various drug forms, particularly in sulfonamide antibacterials, which inhibit tetrahydropteroic acid synthetase. The presence of the 4-amino group is essential for the activity of these compounds. Understanding the structural and functional role of this group can advance the design of new drugs (Kalgutkar, Jones & Sawant, 2010).

Photolability and Photochemical Decomposition

4-Amino-N-isopropylbenzenesulfonamide exhibits photolability, especially in acidic aqueous solutions. Its decomposition under light exposure produces various photoproducts. Understanding these photodegradation pathways is important for the stability and storage of pharmaceuticals containing this compound (Zhou & Moore, 1994).

Solubility in Binary Solvent Mixtures

The solubility of 4-amino-N-isopropylbenzenesulfonamide in various binary solvent systems has been extensively studied. Understanding its solubility characteristics in different solvent mixtures is crucial for pharmaceutical formulation and material processing (Asadi, Kodide, Kota & Thati, 2020).

Safety And Hazards

The safety information for 4-amino-N-isopropylbenzenesulfonamide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-amino-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-7(2)11-14(12,13)9-5-3-8(10)4-6-9/h3-7,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCULOSSKUXFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356806
Record name 4-amino-N-isopropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-isopropylbenzenesulfonamide

CAS RN

53668-35-2
Record name 4-amino-N-isopropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-(propan-2-yl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of N-isopropyl-4-nitro-benzenesulfonamide (9.0 g, 37.0 mmol) ethanol (500 mL) was added iron powder (11.0 g, 196.0 mmol) and the solution of ammonium chloride (22.0 g, 392.0 mmol) in water (150 mL). After the reaction mixture was refluxed for 3 h, the iron was filtered off and the filtrate was basified to pH 9 by addition of sodium carbonate. The reaction mixture was extracted with ethyl acetate (300 mL×2). The extract was washed with water (130 mL×2) and brine (130 mL×2), dried over anhydrous sodium sulfate. The solvent was removed in vacuo and the residue was purified by ISCO combi-flash chromatography (gradient elution, 20-60% ethyl acetate in petroleum ether) to afford 4-amino-N-isopropyl-benzenesulfonamide (7.0 g, 89%) as a yellow powder: MS (ESI) M+1=215.
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
catalyst
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HR Lawrence, A Kazi, Y Luo, R Kendig, Y Ge… - Bioorganic & medicinal …, 2010 - Elsevier
Screening of the NCI Diversity Set-1 identified PI-083 (NSC-45382) a proteasome inhibitor selective for cancer over normal cells. Focused libraries of novel compounds based on PI-…
Number of citations: 93 www.sciencedirect.com

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